molecular formula C13H14N2O B1523803 4-[2-(Pyridin-4-yl)ethoxy]aniline CAS No. 1183036-74-9

4-[2-(Pyridin-4-yl)ethoxy]aniline

Cat. No. B1523803
M. Wt: 214.26 g/mol
InChI Key: HQEVPZRVPKMDCH-UHFFFAOYSA-N
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Description

“4-[2-(Pyridin-4-yl)ethoxy]aniline” is a chemical compound with the molecular formula C13H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “4-[2-(Pyridin-4-yl)ethoxy]aniline” is characterized by a pyridine ring attached to an aniline group via an ethoxy bridge . The molecule has a molecular weight of 214.26 .

Scientific Research Applications

Nonlinear Optical Applications

4-[2-(Pyridin-4-yl)ethoxy]aniline and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. This exploration is based on the synthesis of binary adducts with phenolic coformers. These adducts exhibit polar crystal formation and are characterized by their melting points, absorption spectra, and X-ray diffraction, showing stability and transparency in a wide spectrum range, making them suitable for NLO applications (Draguta et al., 2015).

Synthesis of Insecticidal Compounds

Research has also been conducted on synthesizing novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives as potential insecticides. These derivatives are designed based on classical serotonin receptor ligands and show selective insecticidal bioactivities against tested pests (Shen et al., 2013).

Molecular Structure and Chemical Shift Analysis

The compound and its related derivatives have been subject to studies analyzing molecular structure and chemical shifts, particularly in NMR spectroscopy. This involves the synthesis of various derivatives and applying linear free-energy relationships to understand the substituent effects on molecular structure and electronic properties (Rančić et al., 2014).

Antimicrobial Activity

There is significant interest in the antimicrobial properties of derivatives of 4-[2-(Pyridin-4-yl)ethoxy]aniline. Studies have reported on the synthesis of compounds like pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrate significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).

As a Directing Group in Chemical Reactions

Another application is the use of 2-(pyridin-2-yl)aniline as a directing group in C-H amination reactions mediated by cupric acetate. This process has been employed for effective amination of benzamide derivatives, indicating the compound's role in facilitating specific chemical transformations (Zhao et al., 2017).

Corrosion Inhibition

Research on the corrosion inhibition properties of pyridine derivatives, including 4-amino-N,N-di-(2-pyridylmethyl)-aniline, indicates their effectiveness in protecting metals like mild steel in corrosive environments. The studies encompass various analytical techniques, including electrochemical methods, to understand the mechanism of inhibition (Xu et al., 2015).

properties

IUPAC Name

4-(2-pyridin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEVPZRVPKMDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyridin-4-yl)ethoxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Hyun, HT Le, CT Nguyen, YS Yong, HJ Boo… - Scientific Reports, 2018 - nature.com
Despite the development of advanced therapeutic regimens such as molecular targeted therapy and immunotherapy, the 5-year survival of patients with lung cancer is still less than 20%…
Number of citations: 27 www.nature.com

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